molecular formula C8H14O4 B8210489 5-Deoxy-2,3-o-isopropylidene-d-ribose

5-Deoxy-2,3-o-isopropylidene-d-ribose

Cat. No. B8210489
M. Wt: 174.19 g/mol
InChI Key: GWCMBFPHOUQTAT-RKEPMNIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deoxy-2,3-o-isopropylidene-d-ribose is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Deoxy-2,3-o-isopropylidene-d-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxy-2,3-o-isopropylidene-d-ribose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Agents : Methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene--DL-lyxo-furanoside and ribofuranoside derivatives, synthesized in one study, have potential as pharmaceutical agents (Kinoshita & Miwa, 1978).

  • Synthesis of Organic Compounds : A hydrophilic analog of d-ribose 5-phosphate, important in the synthesis of synthetic organic compounds, can be synthesized using methods presented in another study (Młotkowska, Tropp, & Engel, 1983).

  • Nucleic Acid Synthesis : The study by Lerner (1977) presents a method for preparing 5-deoxy-D-lyxose, which has potential applications in nucleic acid synthesis and biology (Lerner, 1977).

  • Drug Targets for Alzheimer's Disease : 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, synthesized from D-ribose with a yield of 48%, is a potential drug target for Alzheimer's disease (Hao, 2010).

  • Anticancer Drug Synthesis : The one-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is a key intermediate for the anticancer drug Capecitabine, with an overall yield of 73% (Wen-na, 2014).

  • Biosynthetic Inhibitor : The study by Meyer, Stone, and Jesthi (1984) identifies a stable isosteric methylenephosphonate analogue of alpha-D-ribose 1-phosphate as a potential nucleoside biosynthetic inhibitor (Meyer, Stone, & Jesthi, 1984).

  • Synthesis of Ribose Derivatives : A convenient synthesis method for 3-amino-3-deoxy-D-ribose and D-ribose from a derivative of D-xylose provides insights into the synthesis of ribose derivatives (Sowa, 1968).

  • Enzyme Mimics : Polymers with ribose-containing groups can mimic enzymes, catalyzing the hydrolysis of phosphodiester and phosphomonoester substrates (Han, Yoo, Kim, & Chang, 2003).

  • Herbal Compound Development : The total synthesis of undeculofuranosiduronic acid derivatives related to herbicidins offers a new approach for developing herbal compounds (Emery & Vogel, 1993).

properties

IUPAC Name

(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMBFPHOUQTAT-RKEPMNIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxy-2,3-o-isopropylidene-d-ribose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-2,3-o-isopropylidene-d-ribose
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5-Deoxy-2,3-o-isopropylidene-d-ribose
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5-Deoxy-2,3-o-isopropylidene-d-ribose
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Reactant of Route 5
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Reactant of Route 6
5-Deoxy-2,3-o-isopropylidene-d-ribose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.